(E)-2-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid
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Description
(E)-2-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a useful research compound. Its molecular formula is C15H18N2O3S2 and its molecular weight is 338.44. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Thioxothiazolidin-4-one Derivatives in Cancer Therapy
A study conducted by Chandrappa et al. (2010) synthesized novel thioxothiazolidin-4-one derivatives and examined their effects on tumor growth and angiogenesis in a mouse model. These compounds, including variants of thioxothiazolidin-4-one, showed significant reduction in tumor volume and cell number, and extended the lifespan of tumor-bearing mice. They also exhibited strong antiangiogenic effects and suppressed tumor-induced endothelial proliferation, indicating potential for anticancer therapy (Chandrappa et al., 2010).
2. Synthesis and Evaluation of Antiangiogenic Properties
Another research by Chandrappa et al. (2009) focused on synthesizing various 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives. These compounds were tested for their antiproliferative activity and ability to induce apoptosis in human leukemia cells. The study found that specific derivatives exhibited moderate to strong antiproliferative activity and induced apoptosis in a dose-dependent manner, highlighting their potential as anticancer agents (Chandrappa et al., 2009).
Other Medical Applications
3. Thiazolidinone Derivatives for Infectious Diseases
Research by Horishny et al. (2022) synthesized and evaluated the antibacterial and antifungal properties of various 5-Indolylmethylen-4-oxo-2-thioxothiazolidine derivatives. These compounds showed higher antibacterial potency compared to ampicillin and significant antifungal activity, suggesting potential as new antimicrobial agents (Horishny et al., 2022).
properties
IUPAC Name |
2-[(5E)-5-[(1-methylpyrrol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c1-3-4-7-11(14(19)20)17-13(18)12(22-15(17)21)9-10-6-5-8-16(10)2/h5-6,8-9,11H,3-4,7H2,1-2H3,(H,19,20)/b12-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIMMRBHCBVKJH-FMIVXFBMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)N1C(=O)C(=CC2=CC=CN2C)SC1=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C(=O)O)N1C(=O)/C(=C\C2=CC=CN2C)/SC1=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.